Cas no 2034416-66-3 (2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one)

2-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one is a heterocyclic compound featuring a thienopyridine scaffold fused with a chromenone moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The chloro substituent enhances reactivity for further functionalization, while the carbonyl linkage provides stability and versatility in synthetic applications. Its fused ring system may contribute to binding affinity in biological targets, particularly in kinase or enzyme inhibition studies. The compound's well-defined structure allows for precise modifications, supporting research in developing novel therapeutics with potential applications in oncology or inflammatory diseases.
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one structure
2034416-66-3 structure
商品名:2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
CAS番号:2034416-66-3
MF:C17H12ClNO3S
メガワット:345.800082206726
CID:5335407

2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

    • 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one
    • 2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-4-one
    • 2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
    • インチ: 1S/C17H12ClNO3S/c18-16-7-10-9-19(6-5-15(10)23-16)17(21)14-8-12(20)11-3-1-2-4-13(11)22-14/h1-4,7-8H,5-6,9H2
    • InChIKey: NAXBXCYFXPXVMI-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC2=C(CCN(C(C3=CC(C4C=CC=CC=4O3)=O)=O)C2)S1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 552
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 74.8

2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6553-7103-2μmol
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
2034416-66-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6553-7103-10μmol
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
2034416-66-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6553-7103-2mg
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
2034416-66-3
2mg
$59.0 2023-09-08
Life Chemicals
F6553-7103-20μmol
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
2034416-66-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6553-7103-5μmol
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
2034416-66-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6553-7103-30mg
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
2034416-66-3
30mg
$119.0 2023-09-08
Life Chemicals
F6553-7103-50mg
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
2034416-66-3
50mg
$160.0 2023-09-08
Life Chemicals
F6553-7103-75mg
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
2034416-66-3
75mg
$208.0 2023-09-08
Life Chemicals
F6553-7103-3mg
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
2034416-66-3
3mg
$63.0 2023-09-08
Life Chemicals
F6553-7103-5mg
2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one
2034416-66-3
5mg
$69.0 2023-09-08

2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one 関連文献

2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-oneに関する追加情報

Introduction to 2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one and Its Significance in Modern Chemical Biology

2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one (CAS No. 2034416-66-3) represents a fascinating compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its intricate structural framework, combines elements of thienopyridine and chromenone moieties, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The structural composition of 2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one is a testament to the versatility of heterocyclic chemistry. The thienopyridine core contributes unique electronic and steric properties that can be leveraged in the design of bioactive molecules. Specifically, the presence of a chloro substituent at the 2-position of the thienopyridine ring introduces a region of electrophilicity, which can facilitate further functionalization and interaction with biological targets. This feature is particularly intriguing for medicinal chemists seeking to develop molecules with enhanced binding affinity and selectivity.

Moreover, the chromenone moiety appended to the thienopyridine scaffold introduces additional pharmacophoric elements. Chromenones are well-known for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The 4H-chromen-4-one component in this compound suggests potential therapeutic applications in areas where these biological effects are desirable. The carbonyl group at the 5-position of the chromenone ring further enhances the molecule's reactivity, allowing for diverse chemical modifications and derivatization strategies.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional properties of such complex heterocycles. Studies using molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into the conformational flexibility and electronic distribution within 2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one. These computational approaches have revealed that the chloro substituent plays a crucial role in stabilizing specific conformations that may enhance binding interactions with biological targets.

In parallel, experimental investigations have begun to uncover the biological significance of this compound. Initial screening assays have demonstrated that derivatives of thienopyridine-chromenone hybrids exhibit promising activity against various enzymes and receptors implicated in human diseases. For instance, studies have shown that certain analogs exhibit inhibitory effects on kinases and proteases involved in cancer progression. The carbonyl group within the chromenone ring has been identified as a key pharmacophore for these interactions, mediating hydrogen bonding and hydrophobic interactions with target proteins.

The synthesis of 2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one presents an intriguing challenge due to its complex structural framework. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yields and purity. Recent methodologies employing transition metal catalysis have shown promise in streamlining these synthetic pathways. For example, palladium-catalyzed cross-coupling reactions have been utilized to construct the thienopyridine core efficiently. Additionally, copper-mediated cyclization reactions have proven effective in forming the chromenone moiety.

The pharmacokinetic properties of this compound are also under active investigation. Preliminary data suggest that derivatives of this class exhibit reasonable oral bioavailability and metabolic stability. The thienopyridine portion contributes to solubility characteristics that may enhance membrane permeability, while the chromenone component influences metabolic pathways through interactions with cytochrome P450 enzymes. These findings are crucial for assessing the potential therapeutic utility of this compound and its derivatives.

Future research directions for 2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one include exploring its role in modulating signaling pathways relevant to neurological disorders. The unique structural features of this molecule make it an attractive scaffold for developing agents that can interact with neurotransmitter receptors or ion channels. Additionally,structure-based drug design approaches can be employed to optimize binding interactions with specific targets.

The integration of artificial intelligence (AI) tools into drug discovery pipelines has accelerated the identification of novel bioactive molecules like thienopyridine-chromenone hybrids. Machine learning models trained on large datasets have successfully predicted promising candidates for further experimental validation. These AI-driven strategies complement traditional high-throughput screening methods by providing rapid insights into molecular properties and potential biological activities.

In conclusion,2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-4H-chromen-4-one (CAS No. 2034416-66-3) stands as a compelling example of how interdisciplinary approaches can lead to innovative chemical biology solutions. Its unique structural features,combined with emerging computational tools, position it as a valuable asset in ongoing efforts to develop novel therapeutic agents for human diseases.

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